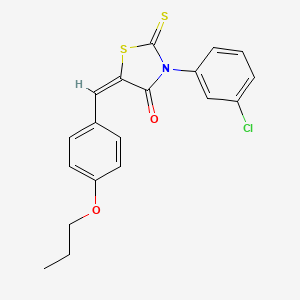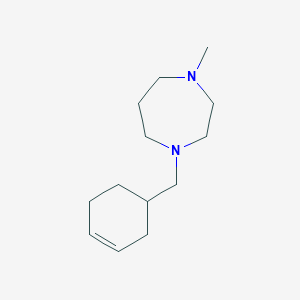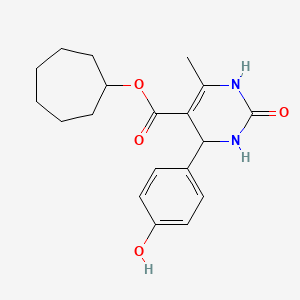
3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as CB-1 receptor inverse agonist and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with the CB-1 receptor. It acts as an inverse agonist, which means that it binds to the receptor and reduces its activity. This leads to a decrease in appetite and an increase in energy expenditure, which can help in the treatment of obesity and related disorders.
Biochemical and Physiological Effects:
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have significant biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, indicating its potential as a treatment for obesity and related disorders. It has also been shown to improve glucose tolerance and insulin sensitivity, which can help in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it has not been studied extensively in humans, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for the study of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to study its effects on other metabolic disorders, such as non-alcoholic fatty liver disease. Another potential direction is to study its potential as a treatment for drug addiction and other behavioral disorders. Additionally, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-propoxybenzaldehyde with 3-chlorobenzaldehyde in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst to form the final product.
Aplicaciones Científicas De Investigación
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potential as a CB-1 receptor inverse agonist, which makes it a potential candidate for the treatment of obesity, diabetes, and other metabolic disorders.
Propiedades
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c1-2-10-23-16-8-6-13(7-9-16)11-17-18(22)21(19(24)25-17)15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPDAJIKNBMMO-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-methylenebis{3-[2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5219359.png)

![2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5219368.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5219377.png)

![4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5219398.png)


![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)